1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
“1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2172503-07-8 . It has a molecular weight of 245.15 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2.ClH/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11;/h3-7H,13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.It has a storage temperature of room temperature . The compound is not soluble in water .
Scientific Research Applications
Synthesis and Structural Properties
Research in this area often explores the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and material science. For instance, the synthesis and structural analysis of substituted thiazolidinones illustrate the utility of chlorinated intermediates in generating compounds with potential bioactive properties (Issac & Tierney, 1996). Similarly, studies on indole synthesis provide insights into methodologies that might be applicable for the synthesis of indole-based compounds like "1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride" (Taber & Tirunahari, 2011).
Potential Applications in Environmental and Health Sciences
Chlorinated compounds, including those structurally related to "this compound," have been the subject of extensive research due to their environmental persistence and potential health effects. For example, studies on the degradation of nitrogen-containing compounds using advanced oxidation processes highlight the environmental impact and remediation strategies for chlorinated pollutants (Bhat & Gogate, 2021). Moreover, research on the toxicological aspects of chlorinated solvents and their metabolites underscores the importance of understanding the health implications of exposure to such compounds (Ruder, 2006).
Advanced Materials and Chemical Engineering
The functionalization of sorbents with amine groups for environmental applications, such as the removal of persistent organic pollutants from water, illustrates the relevance of amine-functionalized compounds in addressing contemporary environmental challenges (Ateia et al., 2019). This area of research has significant implications for the development of new materials and technologies for pollution control and sustainable environmental management.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that indole derivatives have attracted increasing attention in recent years due to their biological activity . They are being investigated for their potential in the treatment of various disorders . Therefore, this compound could potentially be a subject of future research in this context.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11;/h3-7H,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJGAXYIOIFDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=C1C=CC(=C2)Cl)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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